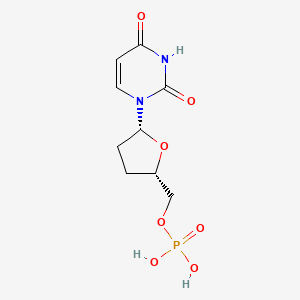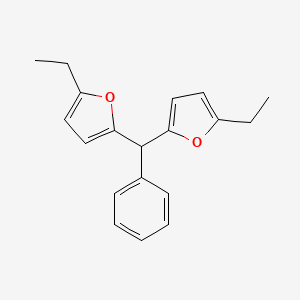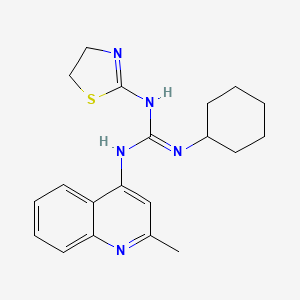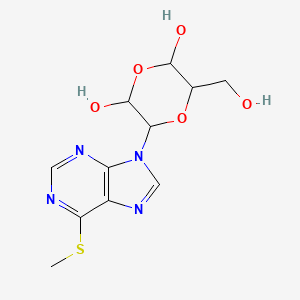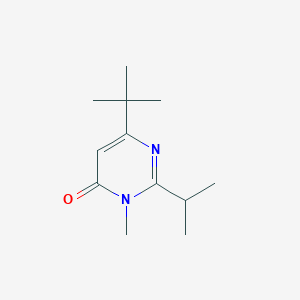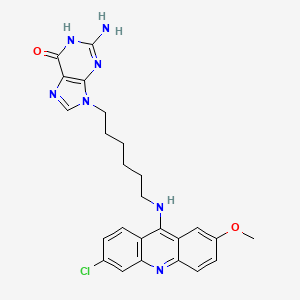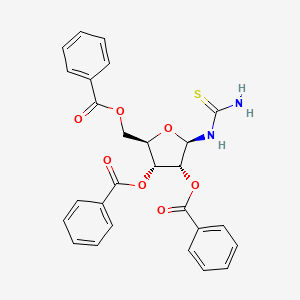
4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one typically involves the reaction of a suitable pyrazolidinone precursor with a hydroxypropylating agent and a p-tolylating agent. Common synthetic routes may include:
Nucleophilic Substitution: Reacting a pyrazolidinone derivative with 3-chloropropanol and p-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reductive Amination: Using a reductive amination approach where a pyrazolidinone is reacted with 3-hydroxypropylamine and p-tolualdehyde in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, or halogenating agents.
Major Products Formed
Oxidation: Formation of 4-(3-Oxopropyl)-1-(p-tolyl)pyrazolidin-3-one.
Reduction: Formation of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-ol.
Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The hydroxypropyl and p-tolyl groups may enhance its binding affinity and selectivity for these targets, influencing its pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Hydroxypropyl)-1-phenylpyrazolidin-3-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(3-Hydroxypropyl)-1-(m-tolyl)pyrazolidin-3-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
4-(3-Hydroxypropyl)-1-(o-tolyl)pyrazolidin-3-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one may confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
92745-75-0 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-6-12(7-5-10)15-9-11(3-2-8-16)13(17)14-15/h4-7,11,16H,2-3,8-9H2,1H3,(H,14,17) |
Clé InChI |
HFNYYSCMYHVITK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(C(=O)N2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



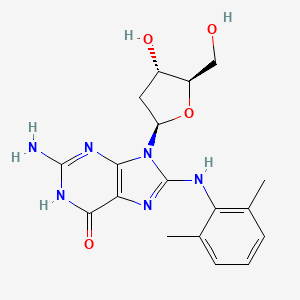
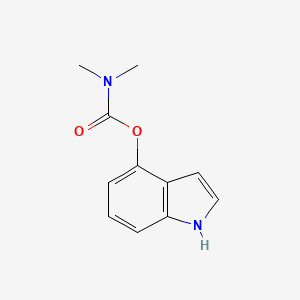
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)

